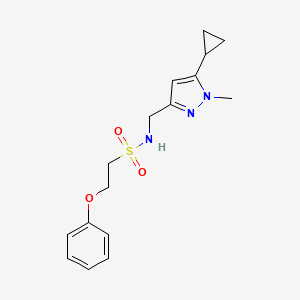

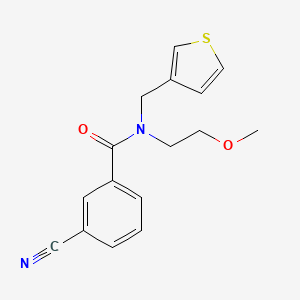

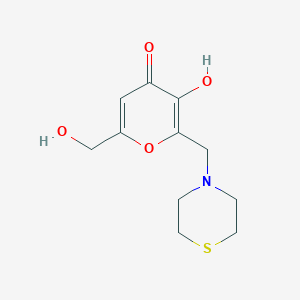

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide, commonly known as CP-690,550, is a chemical compound that has gained attention in the scientific community for its potential therapeutic uses. It belongs to the class of Janus kinase (JAK) inhibitors, which are a type of drugs that target the JAK-STAT signaling pathway. This pathway plays a crucial role in the regulation of the immune system, making JAK inhibitors a promising treatment for various autoimmune diseases.

Scientific Research Applications

Selective 5-HT7 Receptor Antagonism and Multifunctional Agents

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives, such as in N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide, has been studied as a strategy for designing selective 5-HT7 receptor ligands. These compounds can be used as multifunctional agents in polypharmacological approaches for treating complex diseases. Specifically, potent and selective 5-HT7 receptor antagonists have been identified, offering potential therapeutic applications in CNS disorders due to their antidepressant-like and pro-cognitive properties (Canale et al., 2016).

COX-2 Inhibition

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including structures related to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide, have been developed for their ability to inhibit cyclooxygenase-2 (COX-2). These compounds have shown potent and selective inhibition of COX-2 both in vitro and in vivo, indicating potential applications in anti-inflammatory therapies (Penning et al., 1997).

Application in Drug Metabolism Studies

The compound has relevance in drug metabolism studies, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial-based systems. This approach is valuable for producing sufficient quantities of metabolites for structural characterization and supports the investigation of drug metabolites in clinical settings (Zmijewski et al., 2006).

Carbonic Anhydrase Inhibition and Cytotoxicity Studies

Polymethoxylated-pyrazoline benzene sulfonamides, a category including N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide, have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines. They also exhibit inhibitory effects on carbonic anhydrase isoenzymes, highlighting their potential as lead molecules for further investigations in cancer therapy (Kucukoglu et al., 2016).

Safety and Hazards

properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-19-16(13-7-8-13)11-14(18-19)12-17-23(20,21)10-9-22-15-5-3-2-4-6-15/h2-6,11,13,17H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNFFTONISTEJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)CCOC2=CC=CC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2945452.png)

![N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2945455.png)

![{(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine](/img/structure/B2945456.png)

![4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2945462.png)

![6-Fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine](/img/structure/B2945465.png)

![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine trihydrochloride](/img/structure/B2945470.png)